(2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine
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Overview
Description
(2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine, also known as MQPA, is a synthetic compound that has been widely used in scientific research. MQPA is a chiral amine that has unique properties, making it an attractive candidate for various applications in the field of biochemistry and medicinal chemistry.
Mechanism of Action
(2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine is a competitive inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds. This compound binds to the active site of serine proteases, preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine in lab experiments is its unique properties as a chiral amine. It can be used as a building block in the synthesis of biologically active compounds, and its inhibitory properties make it a useful tool for studying enzyme kinetics and inhibition. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for research involving (2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine. One area of interest is the development of this compound-based inhibitors for specific serine proteases, which could have therapeutic applications in diseases such as cancer and thrombosis. Another area of interest is the use of this compound as a tool for studying enzyme-substrate interactions and the development of new enzyme inhibitors. Additionally, research could focus on the synthesis of new this compound derivatives with improved properties and reduced toxicity.
Synthesis Methods
(2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylquinoline with 3-bromopropionyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to give this compound.
Scientific Research Applications
(2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine has been extensively studied in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various biologically active compounds. This compound has also been used as a tool to study enzyme kinetics and inhibition.
properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)8-11-6-7-15-13-5-3-2-4-12(11)13/h2-7,10H,8-9,14H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIZRWWQFWMPHH-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=NC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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